4-(Cyclopropylmethoxy)benzaldehyde

Lipophilicity Drug Design Physicochemical Properties

4-(Cyclopropylmethoxy)benzaldehyde (CAS 164520-99-4) is a para-substituted benzaldehyde derivative (C11H12O2, MW 176.21) featuring a cyclopropylmethoxy ether at the 4-position of the aromatic ring. The compound is characterized by a calculated LogP of approximately 2.29 and a polar surface area (PSA) of 26.3 Ų, which are consistent with moderate lipophilicity and good membrane permeability potential.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 164520-99-4
Cat. No. B1268166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethoxy)benzaldehyde
CAS164520-99-4
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=C(C=C2)C=O
InChIInChI=1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2
InChIKeyPVQVSKYXCMWDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropylmethoxy)benzaldehyde (CAS 164520-99-4): A Specialized Para-Substituted Benzaldehyde Intermediate for Pharmaceutical Synthesis


4-(Cyclopropylmethoxy)benzaldehyde (CAS 164520-99-4) is a para-substituted benzaldehyde derivative (C11H12O2, MW 176.21) featuring a cyclopropylmethoxy ether at the 4-position of the aromatic ring . The compound is characterized by a calculated LogP of approximately 2.29 and a polar surface area (PSA) of 26.3 Ų, which are consistent with moderate lipophilicity and good membrane permeability potential [1]. Unlike simple alkoxybenzaldehydes such as 4-methoxybenzaldehyde (p-anisaldehyde), the cyclopropylmethoxy group introduces a strained, sp³-rich carbocycle that can modulate metabolic stability and protein binding interactions, making this compound a privileged building block in medicinal chemistry programs.

Why 4-(Cyclopropylmethoxy)benzaldehyde Cannot Be Replaced by Generic Alkoxybenzaldehydes: Physicochemical and Functional Differentiation


Simple alkoxybenzaldehydes such as 4-methoxybenzaldehyde (p-anisaldehyde, LogP ~1.76) or 4-ethoxybenzaldehyde (LogP ~2.23) are widely available commodity chemicals, but their substitution for 4-(cyclopropylmethoxy)benzaldehyde in a research or process chemistry context introduces quantifiable divergences in lipophilicity, metabolic stability, and steric topology that can derail structure-activity relationships (SAR) and process yields . The cyclopropyl ring possesses uniquely high C–H bond dissociation energy that reduces susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism relative to linear alkyl ethers [1]. Furthermore, the para-substitution pattern is critical for specific target engagements; the ortho- and meta- isomers (2- and 3-(cyclopropylmethoxy)benzaldehyde) exhibit different electronic distributions and steric profiles that are not interchangeable in patented pharmacophore designs [2]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 4-(Cyclopropylmethoxy)benzaldehyde Against Its Closest Analogs


Lipophilicity Differentiation: 4-(Cyclopropylmethoxy)benzaldehyde vs. 4-Methoxybenzaldehyde (p-Anisaldehyde)

4-(Cyclopropylmethoxy)benzaldehyde exhibits a significantly higher calculated partition coefficient (LogP = 2.29) compared to 4-methoxybenzaldehyde (LogP = 1.76), representing a ΔLogP of +0.53 [1]. This increased lipophilicity, driven by the additional methylene and cyclopropyl ring, directly impacts membrane permeability potential and distribution characteristics. A LogP increase of this magnitude can translate to a substantial shift in blood-brain barrier penetration or cellular uptake in medicinal chemistry contexts.

Lipophilicity Drug Design Physicochemical Properties

Lipophilicity Differentiation: 4-(Cyclopropylmethoxy)benzaldehyde vs. 4-Ethoxybenzaldehyde

Compared to the linear alkoxy analog 4-ethoxybenzaldehyde (LogP = 2.23), 4-(cyclopropylmethoxy)benzaldehyde (LogP = 2.29) demonstrates a modest but measurable increase in lipophilicity (ΔLogP = +0.06), despite both substituents containing two carbon atoms beyond the oxygen [1]. This difference arises because the cyclopropyl ring, while isomeric with an ethyl group in carbon count, provides a more compact, strained, and polarized C–H bonding environment that modulates solvation free energy differently.

Lipophilicity ADME Physicochemical Profile

Regioisomeric Differentiation: Para (4-) vs. Meta (3-) vs. Ortho (2-) Cyclopropylmethoxybenzaldehyde in Pharmacophore Topology

The para-substitution pattern of 4-(cyclopropylmethoxy)benzaldehyde is essential for its role as a key intermediate in the synthesis of 2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}thio)acetamide (Compound E in WO2006099958A1) [1]. In this patent, the 4-substituted benzaldehyde is explicitly utilized to construct a 4-aryl-6-aminopyridine scaffold for reperfusion injury treatment. The meta-isomer (3-(cyclopropylmethoxy)benzaldehyde, CAS 58986-61-1) and ortho-isomer (2-(cyclopropylmethoxy)benzaldehyde, CAS 54280-77-2) would produce regioisomeric products with different exit vectors and target binding geometries, rendering them unsuitable as drop-in replacements in this and similar structure-activity relationship (SAR)-driven syntheses.

Regioisomerism Pharmacophore Design Synthetic Intermediate

Metabolic Stability Advantage: Cyclopropylmethoxy Ethers vs. Linear Alkoxy Ethers – Class-Level Inference

The cyclopropyl ring confers a well-documented reduction in susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism due to its high C–H bond dissociation energy (~106-110 kcal/mol for cyclopropyl C–H vs. ~95-98 kcal/mol for typical aliphatic C–H bonds), which increases the energetic barrier for hydrogen atom abstraction—the rate-limiting step in CYP oxidation [1]. This class-level effect has been exploited in FDA-approved drugs such as pitavastatin, where a cyclopropyl group diverts metabolism away from CYP3A4 to the clinically insignificant CYP2C9 pathway [1]. While direct metabolic stability data for 4-(cyclopropylmethoxy)benzaldehyde versus 4-ethoxybenzaldehyde in hepatocyte or microsomal assays is not publicly available, the established principle predicts that the cyclopropylmethoxy ether will exhibit slower oxidative O-dealkylation compared to linear ethoxy or methoxy analogs. This differential is particularly relevant when the compound is used as a prodrug fragment or metabolic probe in medicinal chemistry programs.

Metabolic Stability Cytochrome P450 Drug Metabolism

Optimal Application Scenarios for 4-(Cyclopropylmethoxy)benzaldehyde Based on Differentiation Evidence


Synthesis of 4-Aryl-6-Aminopyridine Pharmacophores for Cardiovascular Drug Discovery

As demonstrated in WO2006099958A1, 4-(cyclopropylmethoxy)benzaldehyde serves as a critical para-substituted building block for constructing 2-thio-3,5-dicyano-4-aryl-6-aminopyridine scaffolds targeting reperfusion injury . The para-substitution ensures correct pharmacophore geometry, and the cyclopropylmethoxy group provides a balanced lipophilicity (LogP 2.29) compatible with drug-like property space [1]. Researchers developing analogous 4-aryl-pyridine or 4-aryl-pyrimidine libraries should prioritize this specific regioisomer to maintain synthetic fidelity to the published route and avoid the topological mismatch introduced by ortho- or meta-isomers.

Medicinal Chemistry SAR Campaigns Requiring Controlled Lipophilicity and Metabolic Stability

In lead optimization programs where LogP modulation and metabolic stability are key design parameters, 4-(cyclopropylmethoxy)benzaldehyde offers a quantifiable lipophilicity window (LogP ~2.29) between 4-methoxybenzaldehyde (LogP ~1.76) and more lipophilic 4-alkoxybenzaldehydes [1]. The cyclopropyl group's class-level resistance to CYP oxidation reduces the risk of rapid O-dealkylation compared to linear ethoxy or methoxy analogs, making it a strategic choice for designing metabolically resilient fragments or intermediates [2]. This compound is particularly suitable for CNS-targeted programs where moderate lipophilicity and metabolic stability are simultaneously required.

Chemical Biology Tool Compound Synthesis: Metabolic Probe and Impurity Reference Applications

4-(Cyclopropylmethoxy)benzaldehyde is explicitly documented for use as a reference substance for drug impurities and as a research reagent . Its well-defined physicochemical profile (LogP 2.29, PSA 26.3 Ų) and the metabolic stability implications of its cyclopropyl group make it a suitable building block for synthesizing metabolic probes, where predictable oxidative stability is advantageous. Analytical laboratories requiring a high-purity (>95%) cyclopropyl-containing benzaldehyde for method development or impurity profiling should select this over generic alkoxybenzaldehydes to ensure chromatographic and spectroscopic relevance to cyclopropyl-containing drug substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclopropylmethoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.